molecular formula C7H3FN2O2 B1302158 2-Fluoro-4-nitrobenzonitrile CAS No. 34667-88-4

2-Fluoro-4-nitrobenzonitrile

Cat. No. B1302158
CAS RN: 34667-88-4
M. Wt: 166.11 g/mol
InChI Key: UXBIHGQYRYAMFN-UHFFFAOYSA-N
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Patent
US06602863B1

Procedure details

A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyl disiloxane in 1,2-dichloroethane (20 mL) was heated under nitrogen at 100° C. for 4 hours. Upon cooling, the solution was poured onto a plug of silica gel and washed with hexane (200 mL) followed by 5% methanol/chloroform (400 mL). The methanol/chloroform washes were collected and concentrated under reduced pressure to give 2-fluoro-4-nitrobenzonitrile (0.71 g, 95%) as a beige solid.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
phosphorus pentoxide hexamethyl disiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si](C)(C)O[Si](C)(C)C>ClCCCl>[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
FC1=C(C(=O)N)C=CC(=C1)[N+](=O)[O-]
Name
phosphorus pentoxide hexamethyl disiloxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3.C[Si](O[Si](C)(C)C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
the solution was poured onto a plug of silica gel
WASH
Type
WASH
Details
washed with hexane (200 mL)
CUSTOM
Type
CUSTOM
Details
The methanol/chloroform washes were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.